molecular formula C18H18N2O B2920992 2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone CAS No. 866153-71-1

2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone

Cat. No. B2920992
CAS RN: 866153-71-1
M. Wt: 278.355
InChI Key: DAEXFLUIBBFCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone, also known as CR-56, is a synthetic compound that belongs to the class of phthalazinone derivatives. It has received significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has explored the synthesis of phthalazinone derivatives for their pronounced antimicrobial activities. For instance, the synthesis of biologically active 4-benzyl-1(2H)-phthalazinones has been studied, revealing significant antimicrobial properties (Bedair, Lamphon, & Ghazal, 1987). Additionally, novel compounds have been synthesized for potential anticancer activity, highlighting the versatility of phthalazinone derivatives in therapeutic applications (Rayes, Ali, Abd Elazeem, & Eltorky, 2019).

Polymer Science

Phthalazinone derivatives have found applications in polymer science, where they contribute to the synthesis of high-performance polymers. Studies have shown that incorporating phthalazinone moieties into polymers enhances their thermal and oxidative stability, as well as their mechanical properties. This is evident in the synthesis of poly(aryl ether ketone)s copolymers containing phthalazinone moieties, which exhibit improved solubility and high thermal stability (Sun, Wang, He, Song, & Jian, 2007).

Proton Exchange Membranes

In the field of energy, phthalazinone-based polymers have been developed for use as proton exchange membranes (PEMs) in fuel cells. These novel sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups demonstrate excellent thermal stability, low water uptake, and high proton conductivity, making them promising materials for fuel cell applications (Liu, Li, Zhang, Li, Cao, & Jian, 2014).

Phosphodiesterase Inhibitors

Phthalazinone derivatives have been explored as selective phosphodiesterase 4 (PDE4) inhibitors, offering a potential pathway for the development of new therapeutic agents. The synthesis of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones has resulted in compounds with high inhibitory activity, demonstrating the chemical versatility of phthalazinone for medicinal chemistry applications (Van der Mey, Hatzelmann, Van Klink, Van der Laan, Sterk, Thibaut, Ulrich, & Timmerman, 2001).

properties

IUPAC Name

2-(2-methylprop-2-enyl)-4-phenyl-4a,8a-dihydrophthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13(2)12-20-18(21)16-11-7-6-10-15(16)17(19-20)14-8-4-3-5-9-14/h3-11,15-16H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEXFLUIBBFCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2C=CC=CC2C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone

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